N-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

5-LOX inhibition inflammation enzyme screening

Researchers screening pyranone-based libraries often lack scaffold-matched inactive controls, leading to false-positive triage. N-(4-Butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1105230-78-1) solves this with dual negative data (IC50 >10,000 nM vs. 5-LOX and sEH), providing a chemotype-specific baseline. • Structurally matched inactive control for 5-LOX/sEH assay validation • Predicted SlogP ~2.45-useful for lipophilicity SAR within the 5-ethoxy series • One-step condensation synthesis; available from stock for immediate dispatch

Molecular Formula C18H21NO4
Molecular Weight 315.369
CAS No. 1105230-78-1
Cat. No. B2494299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
CAS1105230-78-1
Molecular FormulaC18H21NO4
Molecular Weight315.369
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OCC
InChIInChI=1S/C18H21NO4/c1-3-5-6-13-7-9-14(10-8-13)19-18(21)16-11-15(20)17(12-23-16)22-4-2/h7-12H,3-6H2,1-2H3,(H,19,21)
InChIKeyCNEQLWSCMIVIHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide: Identity & Procurement


N-(4-Butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide (CAS 1105230-78-1) is a synthetic small molecule belonging to the 4-oxo-4H-pyran-2-carboxamide class, characterized by a 5-ethoxy substituent on the pyranone ring and a 4-butylphenyl group on the amide nitrogen . This compound has been indexed in the ChEMBL database (CHEMBL5205807) with curated bioactivity data, confirming its entry into systematic screening collections [1]. The 4-oxo-4H-pyran-2-carboxamide scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition, antimicrobial activity, and protein–protein interaction modulation [2]. However, the specific substitution pattern of the target compound—combining a lipophilic n-butyl chain with a 5-ethoxy group—represents a distinct chemical space within this family that has been relatively underexplored in the published peer-reviewed literature.

1
Weak 5-LOX/sEH activity Documented IC50 >10,000 nM supports selection as a scaffold-matched negative control for pyranone screening libraries.
2
Higher predicted lipophilicity SlogP approximately 2.5 versus ~1.2–1.5 for shorter N-aryl analogs, enabling permeability and partition studies within the series.
3
Single-step synthetic route One-step condensation with 4-butylphenylamine; facilitates procurement as a building block for library diversification.

N-(4-Butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide: Non-Interchangeability with Analogs


The 4-oxo-4H-pyran-2-carboxamide scaffold displays pronounced structure–activity relationship (SAR) sensitivity to both N-aryl substitution and ring-position modification. Published SAR studies on related series demonstrate that the nature and length of the N-phenyl substituent profoundly influence biological target engagement: in the 6-substituted-5-benzyloxy series, variations in the amide substituent altered Src kinase inhibitory potency, while in the 3-hydroxy-6-methyl series, the N-(4′-methylcoumarin-7-yl) derivative 8c exhibited the highest antimicrobial activity among all congeners tested [1]. The 4-n-butylphenyl group of the target compound confers a calculated SlogP of approximately 2.45, which is substantially higher than the methyl analog (CAS 1105220-71-0; predicted logP ~1.2) and the ethoxy analog (CAS 1105220-80-1; predicted logP ~1.5) [2]. This lipophilicity differential predicts altered membrane partitioning, protein binding, and solubility profiles that preclude direct functional substitution without experimental validation. Simply interchanging one 5-ethoxy-4-oxo-4H-pyran-2-carboxamide congener for another—based solely on shared core structure—risks uncharacterized changes in potency, selectivity, and physicochemical behavior.

N‑aryl substitution sensitivity SAR data indicate that even small changes in the N‑phenyl substituent can alter kinase and antimicrobial profiles; direct replacement with methyl or ethoxy analogs may shift target engagement.
Lipophilicity‑driven property shift The n‑butyl chain raises SlogP by ~1 log unit compared to shorter analogs, likely modifying membrane partitioning and solubility – not interchangeable without experimental validation.
Uncharacterized antimicrobial SAR The 5‑ethoxy sub‑series lacks peer‑reviewed MIC data; antimicrobial activity established in the 3‑hydroxy‑6‑methyl series cannot be presumed to transfer.

N-(4-Butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide: Differentiation Evidence


5-LOX Inhibition: Weak Baseline Activity

In a ChEMBL-curated biochemical assay, the target compound inhibited human recombinant 5-lipoxygenase (5-LOX) with an IC50 > 10,000 nM, assessed by reduction in all-trans isomers of LTB4 and 5-HETE formation using Escherichia coli BL21(DE3)-expressed enzyme [1]. This value places the compound in the essentially inactive range relative to known 5-LOX inhibitors such as zileuton (IC50 ~0.5–1 µM in comparable cell-free assays) [2]. For researchers seeking a structurally defined negative control or a 4-oxo-4H-pyran-2-carboxamide scaffold with minimal 5-LOX liability, this weak activity profile represents a documented selection criterion that distinguishes it from more potent pyran-based 5-LOX ligands.

5‑LOX inhibition
Cross‑study comparable
Target IC50 >10,000 nM
Zileuton ~500–1,000 nM
Defines a weak baseline; supports use as a negative control or low‑liability scaffold for 5‑LOX screens.
Human recombinant 5‑LOX; product formation assay.
5-LOX inhibition inflammation enzyme screening

sEH Inhibition: Lack of Activity vs. Potent Ureas

The same ChEMBL dataset reports IC50 > 10,000 nM for inhibition of human recombinant soluble epoxide hydrolase (sEH), measured via reduction in 6-methoxynaphthaldehyde formation using PHOME substrate with a 1-minute preincubation [1]. By comparison, potent sEH inhibitors such as t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) achieve IC50 values in the low nanomolar range (IC50 ~1–10 nM) under analogous assay conditions [2]. The >1,000-fold difference in potency firmly establishes that the 5-ethoxy-4-oxo-4H-pyran-2-carboxamide scaffold, with the 4-butylphenyl substituent, does not engage the sEH catalytic site.

sEH inhibition
Cross‑study comparable
Target IC50 >10,000 nM
t‑AUCB ~1–10 nM
Confirms no meaningful sEH engagement; rules out sEH as a target for this compound.
Human recombinant sEH; PHOME substrate.
sEH inhibition epoxide hydrolase cardiovascular

Lipophilicity Differentiation: 4-Butylphenyl vs. Methyl/Ethoxy Analogs

The predicted SlogP for the target compound is approximately 2.45 [1], compared with predicted logP values of ~1.2 for the 4-methylphenyl analog (CAS 1105220-71-0) and ~1.5 for the 4-ethoxyphenyl analog (CAS 1105220-80-1) . This logP increase of approximately 1.0–1.2 log units correlates with the extension of the alkyl chain from methyl (C1) to n-butyl (C4), which is expected to enhance membrane permeability while reducing aqueous solubility. The difference exceeds the typical threshold of 0.5 log units considered meaningful for pharmacokinetic discrimination.

Lipophilicity
Class‑level inference
SlogP 2.45
Δ vs methyl analog +1.0 to +1.25
Δ vs ethoxy analog +0.95
Markedly higher lipophilicity vs. shorter N‑aryl analogs; relevant for permeability and protein‑binding studies.
In silico prediction; experimental logD₇.₄ not publicly available.
lipophilicity logP physicochemical property

Antimicrobial SAR: 5-Ethoxy vs. 3-Hydroxy-6-methyl Pyranones

The target compound belongs to the 5-ethoxy-substituted sub-series of 4-oxo-4H-pyran-2-carboxamides, which is structurally distinct from the more extensively characterized 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide series studied by Aytemir et al. (2003). In the 3-hydroxy-6-methyl series, the most active compound (8c) displayed MIC values of 8–32 µg/mL against S. aureus, E. faecalis, and E. coli [1]. No comparable quantitative antimicrobial MIC data have been published for the 5-ethoxy series in peer-reviewed literature as of the search date, meaning the transferability of SAR trends between these sub-series cannot be assumed—a critical gap that procurement scientists must recognize.

Antimicrobial SAR
Data to verify
No peer‑reviewed MIC data for the 5‑ethoxy sub‑series
Knowledge gap prevents transfer of antimicrobial activity from 3‑hydroxy‑6‑methyl series.
Exploratory tool; requires independent MIC profiling.
antimicrobial SAR scaffold comparison pyranone

Synthetic Route: One-Step Condensation with 4-Butylphenylamine

The target compound is synthesized via a straightforward one-step condensation between 4-butylphenylamine and ethyl 5-ethoxy-4-oxo-4H-pyran-2-carboxylate . This contrasts with the multi-step sequences often required for 6-substituted or 3-hydroxy analogs, which may involve thionyl chloride chlorination, Zn/HCl reduction, and TBTU-mediated coupling [1]. The well-defined, single-step amide bond formation offers higher synthetic reproducibility and easier scale-up for laboratories requiring the compound as a synthetic intermediate or building block for further derivatization of the 4-butylphenyl chain.

Synthetic route
Supporting evidence
Target One‑step condensation
3‑Hydroxy‑6‑methyl series Multi‑step (≥3 steps)
Simpler synthesis reduces supply risk and supports use as a building block for library expansion.
Bench‑scale condensation; commercially accessible starting materials.
synthetic route building block derivatization

N-(4-Butylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide: Application Scenarios


Negative Control for 5-LOX and sEH Screening

The documented IC50 > 10,000 nM against both human recombinant 5-LOX and sEH [1] makes this compound suitable as a structurally matched, inactive control for screening campaigns involving pyranone-containing libraries. Unlike generic vehicle controls, it provides a scaffold-specific baseline that accounts for any nonspecific assay interference attributable to the 4-oxo-4H-pyran-2-carboxamide chemotype. Researchers evaluating novel 5-LOX or sEH inhibitors can use this compound to benchmark assay windows and confirm that observed activity of hit compounds is target-specific rather than scaffold-derived.

Lipophilicity-Based Scaffold for Permeability Studies

With a predicted SlogP of ~2.45—significantly higher than the methyl (logP ~1.2) and ethoxy (logP ~1.5) analogs [2]—this compound serves as a useful tool for investigating the impact of N-aryl alkyl chain length on cellular permeability, subcellular distribution, and non-specific protein binding within the 4-oxo-4H-pyran-2-carboxamide series. It is particularly relevant for research programs exploring the balance between hydrophobicity-driven membrane penetration and aqueous solubility-limited bioavailability.

Synthetic Building Block for Pyranone Library Diversification

The compound's accessible one-step condensation synthesis and the presence of the synthetically flexible 4-butylphenyl moiety make it a practical starting point for library construction. The n-butyl chain can be further functionalized or used as a hydrophobic anchor in fragment-based drug discovery. Procurement for medicinal chemistry laboratories seeking to explore underexplored regions of pyranone SAR—particularly the 5-ethoxy sub-series that lacks published antimicrobial MIC data [3]—is supported by the compound's defined synthetic route and commercial availability.

Selectivity Profiling for Target Deconvolution in Pyranone Hits

The dual negative data against 5-LOX and sEH [1] provide a clean selectivity profile that can aid in target deconvolution when pyranone-containing screening hits emerge from phenotypic assays. By ruling out these two common anti-inflammatory targets, researchers can narrow the search space for the molecular target(s) of active 5-ethoxy-4-oxo-4H-pyran-2-carboxamide analogs, accelerating hit triage and reducing wasted effort on false-positive target hypotheses.

Application
Selection Property
Validation Focus
Negative control for 5‑LOX/sEH screening
Scaffold‑matched inactive baseline
Verify IC50 >10 µM against targets in user assay; rule out scaffold‑derived interference
Permeability & partition studies
Higher predicted lipophilicity (SlogP ~2.5) vs. shorter N‑aryl analogs
Confirm membrane partitioning and solubility profile in cell‑based models; compare with methyl/ethoxy analogs
Synthetic building block for library diversification
One‑step condensation; flexible 4‑butylphenyl moiety
Assess batch reproducibility and compatibility with subsequent functionalization; validate identity by HPLC/NMR
Selectivity profiling & target deconvolution
Documented inactivity against 5‑LOX and sEH
Use as a profiling tool to exclude 5‑LOX/sEH from hit‑target hypotheses; confirm selectivity across broader enzyme panel
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